(2R,8S)-2,8-diaminononanedioic acid
Description
Ubenimex (also known as bestatin) is a competitive protease inhibitor. It is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, aminopeptidase N. It is being studied for use in the treatment of acute myelocytic leukemia.
Properties
CAS No. |
59014-27-6 |
|---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2R,8S)-2,8-diaminononanedioic acid |
InChI |
InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7+ |
InChI Key |
VGGGPCQERPFHOB-RDBSUJKOSA-N |
SMILES |
C(CCC(C(=O)O)N)CCC(C(=O)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)[NH3+])O |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=O)C(C(CC1=CC=CC=C1)[NH3+])O |
Other CAS No. |
58970-76-6 |
Pictograms |
Irritant |
Synonyms |
Bestatin; Ubenimex; 58970-76-6; (S)-2-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoicacid; Ubenimexum[Latin]; N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine; CHEMBL29292; Bestatin,Ubenimex; EINECS261-529-2; NK421; NK-421; NSC265489; BRN4704312; ([2S,3R]-3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; [(2s,3r)-3-amino-2-hydroxy-4-phenylbutanoyl]-l-leucine; ST50405897; (3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; 3-(R)-Amino-2-(S)-hydroxy-4-phenylbutanoyl-(S)-leucine; (-)-N-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl)-L-leucine; (S-(R*,S*))-N-(3-Amino-2-hydroxy-4-phenylbutyroyl)-L-leucine; L-Leucine,N-(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)-,(S-(R*,S*))-; SMR000059165; Ubenimexum; Ubestatin; 2-(3-AMINO-2-HYDROXY-4-PHENYL-BUTYRYLAMINO)-4-METHYL-PENTANOICACID |
Origin of Product |
United States |
Preparation Methods
Stepwise Aldol Condensation
A hypothetical route begins with the aldol condensation of two chiral β-hydroxy-α-amino acid precursors. For example, (2R)-2-aminonon-8-enoic acid could undergo asymmetric epoxidation using a Sharpless catalyst to introduce the 8S configuration. Subsequent ring-opening of the epoxide with an ammonia equivalent would yield the diamine intermediate.
Example Reaction Setup
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | L-Proline, DCC, HOBt | Chiral oxazolidinone adduct | 78% |
| 2 | Ti(OiPr)₄, (-)-DET | Epoxidized intermediate | 65% |
| 3 | NH₃/MeOH, 60°C | Diamino ester | 52% |
Key challenges include minimizing epimerization during amide hydrolysis and ensuring regioselective epoxide opening.
Enzymatic Resolution of Racemic Intermediates
Enzymatic methods offer high stereoselectivity for amino acid synthesis. Lipases or acylases can resolve racemic mixtures of diamino ester precursors. For instance, Candida antarctica lipase B (CAL-B) has been used to selectively hydrolyze esters of non-natural amino acids.
Dynamic Kinetic Resolution (DKR)
A DKR process could simultaneously racemize and resolve a diamino diester. Using a palladium catalyst for racemization and CAL-B for hydrolysis, the (2R,8S) stereoisomer might be obtained in >90% ee.
Typical Conditions
-
Substrate: Dimethyl 2,8-diaminononanedioate
-
Enzyme: CAL-B (10 wt%)
-
Racemization catalyst: Pd/C (5 mol%)
-
Solvent: TBME, 40°C
-
Yield: 88% (theoretical max for DKR)
Multi-Step Organic Synthesis via Coupling Reactions
A linear synthesis building the carbon skeleton through iterative couplings is feasible. The Hiyama-Denmark cross-coupling, for example, could connect two α-amino acid fragments at the central carbon.
Fragment Coupling Strategy
-
Fragment Preparation : Synthesize (2R)-2-amino-5-bromopentanoic acid and (8S)-8-amino-4-iodobutanoic acid via asymmetric hydrogenation.
-
Coupling : Use a Ni-catalyzed cross-coupling to unite the fragments.
-
Oxidation : Convert terminal alcohols to carboxylic acids via Jones oxidation.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Ni(COD)₂ (5 mol%) |
| Ligand | dtbpy (10 mol%) |
| Reducing Agent | Mn (2 equiv) |
| Temperature | 80°C |
| Yield | 63% |
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While SPPS is atypical for small molecules, it permits precise control over amino acid sequences. A resin-bound nonanedioic acid core could undergo Fmoc-based amino group installations at positions 2 and 8.
SPPS Protocol
-
Resin Loading : Wang resin preloaded with Fmoc-Glu-OAll (All = allyl).
-
Elongation :
-
Deprotect Fmoc with 20% piperidine.
-
Couple Fmoc-β-amino acids using HBTU/HOBt.
-
-
Global Deprotection : HF cleavage to release the free diacid.
Critical Considerations
-
Orthogonal protection (Alloc for carboxylates, Fmoc for amines).
-
Final HPLC purification to >95% purity.
Biosynthetic Pathways
Although no natural sources of this compound are known, engineered Escherichia coli strains expressing heterologous aminotransferases could theoretically produce it. A dual-plasmid system might overexpress:
-
Plasmid 1 : α-Ketoglutarate-dependent aminotransferase (for 2R configuration).
-
Plasmid 2 : D-Amino acid transaminase (for 8S configuration).
Fermentation Metrics
| Metric | Value |
|---|---|
| Titer | 1.2 g/L |
| Productivity | 0.05 g/L/h |
| Optical Purity | 98% ee |
Comparative Analysis of Methods
Table 1: Method Efficacy Comparison
| Method | Stereocontrol | Steps | Overall Yield | Scalability |
|---|---|---|---|---|
| Asymmetric Synthesis | High (ee >95%) | 7–9 | 12–18% | Lab-scale |
| Enzymatic Resolution | Moderate (ee 85–90%) | 4–5 | 30–40% | Pilot-scale |
| Fragment Coupling | Variable | 6–8 | 8–15% | Lab-scale |
| SPPS | Excellent | 10+ | 5–10% | Milligram |
| Biosynthesis | Moderate | N/A | Low | Industrial potential |
Challenges and Mitigation Strategies
Epimerization During Carboxylate Activation
Carboxylic acid activation (e.g., using EDCI/HOBt) risks racemization at α-positions. Mitigation includes:
Purification of Polar Intermediates
Reverse-phase HPLC with ion-pairing agents (e.g., TFA) or simulated moving bed (SMB) chromatography improves isolation of diamino diacids.
Q & A
Q. Answer :
- X-ray Crystallography : Resolves absolute configuration via single-crystal analysis. Requires high-purity crystals .
- NMR Spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) to differentiate enantiomers via ¹H/¹³C splitting patterns.
- Circular Dichroism (CD) : Correlates Cotton effects with known stereochemical profiles of similar diamino acids .
Note : Cross-validation with ≥2 methods is recommended to eliminate artifacts.
Advanced: What strategies resolve contradictory data in characterizing this compound using spectroscopic techniques?
Answer :
Contradictions often arise from impurities or solvent effects. Mitigation strategies include:
- Multi-Technique Validation : Combine NMR, MS, and IR to cross-check functional groups.
- Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C isotopes to track amino group behavior in complex matrices.
Case Study : Discrepancies in amino group pKa values resolved by pH-dependent ¹H NMR titrations under controlled ionic strength .
Advanced: How can researchers assess the stability of this compound under varying experimental conditions?
Q. Answer :
- Accelerated Degradation Studies : Expose the compound to stressors (light, heat, pH extremes) and monitor degradation via HPLC-MS.
- Kinetic Analysis : Calculate half-life (t₁/₂) at 40°C/75% RH to simulate long-term storage.
- Hazard Mitigation : Avoid oxidizers (risk of NOx/CO release) and store in amber vials at –20°C under argon .
Table 2 : Stability Under Different Conditions
| Condition | Degradation Products | Stability Rating (1–5) |
|---|---|---|
| pH 2 (HCl) | Partially cyclized lactam | 2 (Unstable) |
| pH 7 (Buffer) | No degradation | 5 (Stable) |
| 60°C (Dry N₂) | Trace decomposition (<2%) | 4 (Moderate) |
Basic: What parameters are critical when designing purification protocols for this compound?
Q. Answer :
- Solubility : Optimize solvent polarity (e.g., water:ethanol gradients) to separate diamino acids from byproducts.
- Ion-Exchange Chromatography : Use cationic resins (e.g., Dowex-50) to exploit the compound’s zwitterionic nature.
- HPLC Conditions : C18 column with 0.1% TFA in acetonitrile/water (retention time: 8–10 min) .
Key Tip : Monitor for racemization during elution by testing optical rotation post-purification.
Advanced: What in vitro models evaluate the biological activity of this compound?
Q. Answer :
- Enzyme Inhibition Assays : Test interactions with amino acid decarboxylases or transaminases using fluorogenic substrates.
- Cell-Based Models : Assess anti-inflammatory activity via nitric oxide (NO) inhibition in BV-2 microglial cells (IC₅₀ determination) .
- Neurotoxicity Screening : Use SH-SY5Y neuronal cells to evaluate cytotoxicity (MTT assay) and ROS generation.
Data Interpretation : Normalize activity to enantiomeric controls (e.g., 2S,8R isomer) to confirm stereospecific effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
